molecular formula C16H17BrO4S B7499350 3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

Cat. No.: B7499350
M. Wt: 385.3 g/mol
InChI Key: XYIWEVPROIIWKD-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with bromine, ethoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonation: Sulfur trioxide or chlorosulfonic acid.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.

    Chemical Biology: The compound can be used as a probe or reagent in chemical biology studies to investigate biological processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfonate group can form ionic interactions with positively charged residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the sulfonate group enhances its solubility in polar solvents, while the bromine atom provides a site for further functionalization through substitution reactions. The ethoxy group can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

(3,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4S/c1-4-20-15-6-5-13(17)10-16(15)22(18,19)21-14-8-11(2)7-12(3)9-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIWEVPROIIWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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